An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylphenylboronic acid (4-FPBA) is a bifunctional organoboron compound that has emerged as a versatile and indispensable building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both a reactive aldehyde group and a boronic acid moiety, allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 4-FPBA, with a focus on practical experimental details for researchers in the field.
Core Properties of 4-Formylphenylboronic Acid
4-FPBA is a white to off-white crystalline powder that is stable under normal conditions.[2] Its bifunctional nature governs its chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4-formylphenylboronic acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BO₃ | [3] |
| Molar Mass | 149.94 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 237-242 °C | [4] |
| Boiling Point (Predicted) | 347.6 ± 44.0 °C | [5] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 7.34 ± 0.10 | [5] |
| pH (1 g/L in water) | 5.5 | [5] |
Solubility Profile
4-Formylphenylboronic acid is slightly soluble in cold water but its solubility increases in hot water.[3] While specific quantitative solubility data for 4-FPBA in a range of organic solvents is not extensively published, the solubility of its parent compound, phenylboronic acid, provides a useful proxy. It is expected that 4-FPBA will exhibit similar solubility trends.
| Solvent | Phenylboronic Acid Solubility ( g/100g solvent) at 25°C | Qualitative Solubility of 4-FPBA | Reference(s) |
| Water | 1.9 | Slightly Soluble | [6][7] |
| Methanol | High | Soluble | [6] |
| Ethanol | High | Soluble | [2] |
| Acetone | High | Soluble | [6] |
| THF | High | Soluble | [7] |
| DMF | High | Soluble | [8] |
| DMSO | High | Soluble | [8] |
| Chloroform | Moderate | Moderately Soluble | [6] |
| Methylcyclohexane | Very Low | Sparingly Soluble | [6] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 4-formylphenylboronic acid.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 4-FPBA provide characteristic signals for its aromatic, aldehyde, and boronic acid functional groups.
¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.95 | s | 1H | -CHO |
| 8.25 | s (broad) | 2H | -B(OH)₂ |
| 7.90 | d, J=8.0 Hz | 2H | Ar-H (ortho to -CHO) |
| 7.85 | d, J=8.0 Hz | 2H | Ar-H (ortho to -B(OH)₂) |
¹³C NMR Spectral Data (DMSO-d₆, 101 MHz)
| Chemical Shift (ppm) | Assignment |
| 192.9 | -CHO |
| 137.5 | Ar-C (ipso to -CHO) |
| 135.1 | Ar-CH (ortho to -B(OH)₂) |
| 129.1 | Ar-CH (ortho to -CHO) |
| Not observed | Ar-C (ipso to -B(OH)₂) |
Note: The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.
FTIR Spectroscopy
The FTIR spectrum of 4-FPBA shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Boronic acid |
| 2830, 2720 | C-H stretch | Aldehyde |
| 1700-1685 | C=O stretch | Aldehyde |
| ~1600, ~1400 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1200 | C-H in-plane bend | Aromatic ring |
| ~1090 | B-C stretch | Arylboronic acid |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis, purification, and a key application of 4-formylphenylboronic acid.
Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction
This protocol is adapted from established methods for the synthesis of arylboronic acids.
Materials:
-
Magnesium turnings
-
1,2-Dibromoethane (B42909) (for activation)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Tri-n-butyl borate (B1201080)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of 4-bromobenzaldehyde diethyl acetal (1.0 eq.) in anhydrous THF to the dropping funnel.
-
Add a small portion of the acetal solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication.
-
Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining acetal solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Add tri-n-butyl borate (1.2 eq.) dropwise via a syringe, keeping the internal temperature below -60 °C.
-
Stir the mixture at -78 °C for 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Slowly quench the reaction by adding 2 M hydrochloric acid, while cooling the flask in an ice bath.
-
Continue adding acid until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-formylphenylboronic acid.
-
Purification by Recrystallization
Materials:
-
Crude 4-formylphenylboronic acid
-
Water or a mixed solvent system (e.g., toluene/hexanes)
Procedure:
-
Dissolve the crude 4-formylphenylboronic acid in a minimum amount of boiling water.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold water.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of 4-Methoxy-4'-formylbiphenyl
This protocol describes a typical Suzuki-Miyaura coupling reaction using 4-FPBA.
Materials:
-
4-Formylphenylboronic acid (1.2 eq.)
-
4-Bromoanisole (1.0 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.04 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-formylphenylboronic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxy-4'-formylbiphenyl.
Key Applications and Signaling Pathways
The unique bifunctional nature of 4-FPBA makes it a valuable reagent in a variety of applications, particularly in organic synthesis and drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of 4-formylphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of 4-FPBA and an organic halide or triflate, providing a powerful method for the synthesis of biaryl compounds. The aldehyde group can then be further modified, making 4-FPBA a key building block for complex molecules.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Development
4-FPBA serves as a crucial intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[9] Its ability to participate in the construction of biaryl scaffolds, which are common motifs in many drugs, makes it highly valuable. The aldehyde functionality allows for further derivatization to introduce other functional groups or to link the molecule to other entities.
Bioconjugation and Sensor Technology
The boronic acid moiety of 4-FPBA can reversibly bind to diols, a property that is exploited in the development of sensors for saccharides and other diol-containing biomolecules.[10] The aldehyde group can be used to immobilize the molecule onto a surface or to conjugate it to a reporter molecule, creating a sensor system.
Caption: Key applications derived from the bifunctional nature of 4-FPBA.
Enzyme Stabilization
In industrial applications, 4-formylphenylboronic acid is used as an enzyme stabilizer, particularly for proteases and lipases in liquid detergent formulations.[3] It helps to maintain the hydrolytic activity of the enzymes, thereby increasing the storage stability and performance of the detergent.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using 4-formylphenylboronic acid.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
4-Formylphenylboronic acid is a highly valuable and versatile reagent in modern chemical research and development. Its bifunctional nature allows for a broad range of applications, from the synthesis of complex biaryl compounds via Suzuki-Miyaura coupling to the development of novel biosensors and the stabilization of industrial enzymes. This guide has provided a comprehensive overview of its core properties, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. A thorough understanding of these aspects will enable researchers, scientists, and drug development professionals to effectively utilize 4-formylphenylboronic acid in their synthetic endeavors.
References
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- 2. innospk.com [innospk.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Formylphenylboronic acid CAS#: 87199-17-5 [m.chemicalbook.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
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